molecular formula C10H9NO3S B7771527 6-Aminonaphthalene-2-sulfonic acid CAS No. 52365-47-6

6-Aminonaphthalene-2-sulfonic acid

Cat. No.: B7771527
CAS No.: 52365-47-6
M. Wt: 223.25 g/mol
InChI Key: SEMRCUIXRUXGJX-UHFFFAOYSA-N
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Description

6-Aminonaphthalene-2-sulfonic acid is an organic compound with the molecular formula C10H9NO3S. It is derived from naphthalene, a bicyclic aromatic hydrocarbon, by substituting an amino group at the 6th position and a sulfonic acid group at the 2nd position. This compound is a colorless solid and is known for its role as a precursor in the synthesis of various dyes .

Preparation Methods

Synthetic Routes and Reaction Conditions

6-Aminonaphthalene-2-sulfonic acid can be synthesized through the Bucherer reaction, which involves the amination of 2-hydroxynaphthalene-6-sulfonic acid. This reaction typically requires ammonium salts under specific conditions .

Industrial Production Methods

In industrial settings, the production of this compound involves the sulfonation of naphthalene followed by amination. The sulfonation is carried out using 20% oleum at 20°C, resulting in a mixture of disulfonic acids, which are then aminated to yield the desired product .

Chemical Reactions Analysis

Types of Reactions

6-Aminonaphthalene-2-sulfonic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various naphthoquinones, amines, and substituted naphthalenes, which are valuable intermediates in dye synthesis .

Scientific Research Applications

6-Aminonaphthalene-2-sulfonic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-aminonaphthalene-2-sulfonic acid involves its interaction with various molecular targets. As a Bronsted base, it can accept protons from donor molecules, facilitating various chemical reactions. Its sulfonic acid group allows it to participate in sulfonation reactions, while the amino group makes it reactive towards electrophiles .

Comparison with Similar Compounds

Similar Compounds

    1-Aminonaphthalene-4-sulfonic acid:

    1-Aminonaphthalene-5-sulfonic acid: Also called Laurent’s acid, used in the production of purpurin acid.

    2-Aminonaphthalene-1-sulfonic acid:

Uniqueness

6-Aminonaphthalene-2-sulfonic acid is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This makes it particularly valuable in the synthesis of specific dyes and as a versatile intermediate in various chemical processes .

Properties

IUPAC Name

6-aminonaphthalene-2-sulfonic acid
Source PubChem
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InChI

InChI=1S/C10H9NO3S/c11-9-3-1-8-6-10(15(12,13)14)4-2-7(8)5-9/h1-6H,11H2,(H,12,13,14)
Source PubChem
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InChI Key

SEMRCUIXRUXGJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2)S(=O)(=O)O)C=C1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Related CAS

58306-86-8 (mono-hydrochloride salt), 70682-62-1 (mono-ammonium salt)
Record name 6-Aminonaphthalene-2-sulfonic acid
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DSSTOX Substance ID

DTXSID4044743
Record name 6-Aminonaphthalene-2-sulfonic acid
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Molecular Weight

223.25 g/mol
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CAS No.

93-00-5, 52365-47-6
Record name 6-Amino-2-naphthalenesulfonic acid
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Record name (6Or7)-aminonaphthalene-2-sulphonic acid
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Record name 2-Naphthalenesulfonic acid, 6-amino-
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Record name 2-NAPHTHYLAMINE-6-SULFONIC ACID
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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